molecular formula C5H7ClN4O B14599739 (3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol CAS No. 61177-97-7

(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol

Cat. No.: B14599739
CAS No.: 61177-97-7
M. Wt: 174.59 g/mol
InChI Key: YMDRQFKFVKDXCU-UHFFFAOYSA-N
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Description

(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and an imino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol typically involves the reaction of 2-chloroethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours, followed by the addition of a base, such as triethylamine, to neutralize the reaction mixture. The product is then isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in cancer therapy as it can interfere with DNA replication in cancer cells.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants and pests.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol involves its interaction with cellular components. In biological systems, the compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the disruption of essential cellular processes. The chloroethyl group is particularly reactive and can alkylate DNA, resulting in the inhibition of DNA replication and transcription. This property makes it a potential candidate for use in cancer therapy, where it can selectively target rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with similar structural features but different functional groups.

    2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms, commonly used in the synthesis of herbicides.

    2-Amino-4,6-dichloro-1,3,5-triazine: A triazine derivative with amino and chloro substituents, used in the production of dyes and pigments.

Uniqueness

(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol is unique due to the presence of the chloroethyl and imino groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in applications requiring selective targeting of biological molecules.

Properties

CAS No.

61177-97-7

Molecular Formula

C5H7ClN4O

Molecular Weight

174.59 g/mol

IUPAC Name

N-(2-chloroethyl)-2-hydroxy-1,2,4-triazin-3-imine

InChI

InChI=1S/C5H7ClN4O/c6-1-2-7-5-8-3-4-9-10(5)11/h3-4,11H,1-2H2

InChI Key

YMDRQFKFVKDXCU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NCCCl)N(N=C1)O

Origin of Product

United States

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